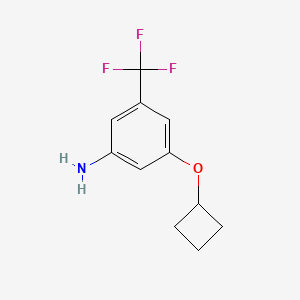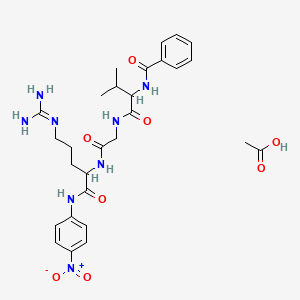
3-Amino-5-fluoro-N-(1-hydroxypropan-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-fluoro-N-(1-hydroxypropan-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group, a fluorine atom, and a hydroxypropan-2-yl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-fluoro-N-(1-hydroxypropan-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Reduction: Reduction of the nitro group to an amino group.
Fluorination: Introduction of the fluorine atom.
Amidation: Formation of the benzamide structure by reacting with an appropriate amine.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
3-Amino-5-fluoro-N-(1-hydroxypropan-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzamides, while substitution reactions can produce a variety of substituted benzamides.
科学的研究の応用
3-Amino-5-fluoro-N-(1-hydroxypropan-2-yl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Amino-5-fluoro-N-(1-hydroxypropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Exhibits similar chemical properties and is used in various research applications.
Uniqueness
3-Amino-5-fluoro-N-(1-hydroxypropan-2-yl)benzamide is unique due to the presence of the fluorine atom and the hydroxypropan-2-yl group, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and specificity in certain applications, making it a valuable compound for research and development.
特性
分子式 |
C10H13FN2O2 |
|---|---|
分子量 |
212.22 g/mol |
IUPAC名 |
3-amino-5-fluoro-N-(1-hydroxypropan-2-yl)benzamide |
InChI |
InChI=1S/C10H13FN2O2/c1-6(5-14)13-10(15)7-2-8(11)4-9(12)3-7/h2-4,6,14H,5,12H2,1H3,(H,13,15) |
InChIキー |
RPSDTUFWUKJDEI-UHFFFAOYSA-N |
正規SMILES |
CC(CO)NC(=O)C1=CC(=CC(=C1)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


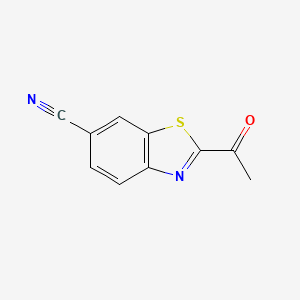
![Sodium;6-[[3-(acetyloxymethyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-amino-6-oxohexanoate](/img/structure/B12086903.png)
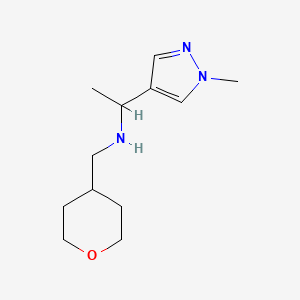
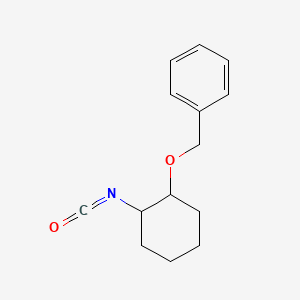

![4-Chloro-2-methyloxazolo[4,5-c]pyridine](/img/structure/B12086927.png)
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12086934.png)
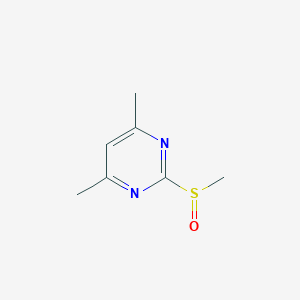
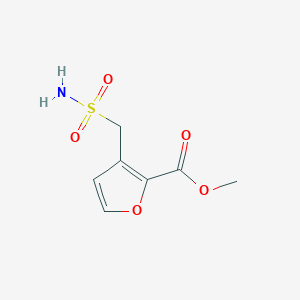
![(2-Ethylbutyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12086961.png)

![1-[(5-Bromo-2-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B12086972.png)
